molecular formula C11H22N2O2 B060757 tert-Butyl Methyl(piperidin-3-yl)carbamate CAS No. 172478-01-2

tert-Butyl Methyl(piperidin-3-yl)carbamate

Cat. No. B060757
M. Wt: 214.3 g/mol
InChI Key: RTXNDTNDOHQMTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl Methyl(piperidin-3-yl)carbamate and related compounds involves multiple steps, including diastereoselective reduction and isomerization processes. For example, an efficient and practical asymmetric synthesis method has been developed for a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. This method includes diastereoselective reduction of a chiral enaminoester with a combined TFA–NaBH4 reduction system and efficient isomerization under basic conditions, yielding enantiomerically pure compounds (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of related tert-butyl carbamates has been extensively studied through various techniques, including X-ray diffraction studies. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure confirmed by single crystal XRD data, revealing weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving tert-Butyl Methyl(piperidin-3-yl)carbamate derivatives include condensation reactions, sulfonation, and substitution, which are essential for the synthesis of key intermediates for various pharmacologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% (Min Wang et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

tert-Butyl Methyl(piperidin-3-yl)carbamate and its derivatives have been extensively studied for their synthesis and structural properties. Richter et al. (2009) demonstrated the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate through specific reactions, highlighting the angular relationship between the pyrazole and piperidine rings (Richter et al., 2009). Similarly, Shanthi et al. (2020) reported a high yielding synthesis method for tert-butyl carbazates, with a focus on the conformation of the heterocyclic ring and geometrical isomerism of the compounds, assessed through NMR spectra and X-ray diffraction (Shanthi et al., 2020).

Role in Synthesizing Biologically Active Compounds

Some derivatives of tert-Butyl Methyl(piperidin-3-yl)carbamate serve as key intermediates in synthesizing biologically active compounds. Wang et al. (2015) synthesized a key intermediate of Vandetanib, highlighting the importance of these derivatives in the pharmaceutical industry (Wang et al., 2015). Zhao et al. (2017) developed a rapid synthesis method for a tert-butyl derivative, an intermediate in biologically active compounds like omisertinib (AZD9291), showcasing the compound's relevance in drug development (Zhao et al., 2017).

Molecular and Crystal Structure Studies

Investigations into the molecular and crystal structure of tert-Butyl Methyl(piperidin-3-yl)carbamate derivatives provide insights into their chemical properties and potential applications. The study by Gumireddy et al. (2021) on a piperazine derivative of tert-Butyl Methyl(piperidin-3-yl)carbamate revealed a novel chemistry with potential pharmacological significance (Gumireddy et al., 2021). Additionally, Das et al. (2016) analyzed the crystal structures of two carbamate derivatives, shedding light on the intermolecular interactions and three-dimensional architecture of these compounds (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-methyl-N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNDTNDOHQMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625682
Record name tert-Butyl methyl(piperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl Methyl(piperidin-3-yl)carbamate

CAS RN

172478-01-2
Record name tert-Butyl methyl(piperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(piperidin-3-yl)carbamate
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Synthesis routes and methods

Procedure details

In a water bath at room temperature, sodium hydride (60% in oil) (0.4 g) was added to a mixture of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester (compound 25a) (3.3 g), methyl iodide (0.75 mL), and N,N-dimethylformamide (20 mL), and this was stirred at room temperature for four hours. The reaction solution was extracted using ethyl acetate and water, the organic layer was washed with water, and then with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography using 10% to 20% ethyl acetate/hexane to give an oily substance (3.04 g). A mixture of all of the resulting material with ethanol (20 mL) and 10% palladium on carbon was stirred under hydrogen atmosphere at room temperature for five hours. The catalyst was filtered off, and the filtrate was concentrated to give the title compound (1.82 g).
Quantity
0.4 g
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reactant
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3.3 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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0.75 mL
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reactant
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20 mL
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reactant
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0 (± 1) mol
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catalyst
Reaction Step Two
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20 mL
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solvent
Reaction Step Two

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